2-(aminomethyl)-N,N-dimethylpyridin-3-amine
Overview
Description
2-(aminomethyl)-N,N-dimethylpyridin-3-amine is an organic compound that belongs to the class of aminomethylpyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(aminomethyl)-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The aminomethyl group allows for the formation of hydrogen bonds, which can enhance the binding affinity to target molecules. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: Lacks the dimethyl groups on the nitrogen atom, resulting in different chemical properties.
N,N-dimethylpyridin-3-amine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(aminomethyl)-N-methylpyridin-3-amine: Contains only one methyl group on the nitrogen atom, leading to variations in its chemical behavior.
Uniqueness
2-(aminomethyl)-N,N-dimethylpyridin-3-amine is unique due to the presence of both the aminomethyl group and the dimethyl groups on the nitrogen atom. This combination imparts distinct chemical properties, such as increased basicity and enhanced nucleophilicity, making it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHBZLBMGDDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219364-83-6 | |
Record name | 2-(aminomethyl)-N,N-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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